molecular formula C19H18N2O B11659865 2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine

2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11659865
M. Wt: 290.4 g/mol
InChI Key: AFPYSPGLOVBMRR-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines. Perimidines are heterocyclic compounds containing a fused ring system composed of a pyrimidine ring and a benzene ring. The presence of the ethoxy group at the para position of the phenyl ring adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 4-ethoxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the perimidine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The final product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the ortho and para positions relative to the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-2,3-dihydro-1H-perimidine
  • 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-perimidine
  • 2-(4-Methyl-phenyl)-2,3-dihydro-1H-perimidine

Uniqueness

The presence of the ethoxy group in 2-(4-Ethoxy-phenyl)-2,3-dihydro-1H-perimidine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C19H18N2O/c1-2-22-15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12,19-21H,2H2,1H3

InChI Key

AFPYSPGLOVBMRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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